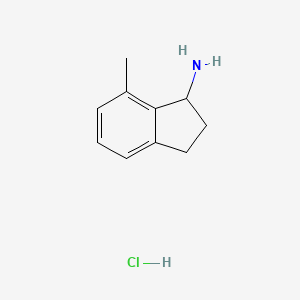

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted indenamine derivative characterized by a methyl group at the 7-position of the indene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of ligands for biological targets and pharmaceutical precursors. Based on structural analogs, its molecular formula is inferred to be C${10}$H${14}$ClN (calculated molecular weight: ~183.68 g/mol). However, discrepancies exist in the provided evidence: one source lists a molecular formula of C$7$H${18}$ClN (151.68 g/mol) , which may indicate a typographical error or a distinct isomer. The compound is available commercially with a purity of 95% and is utilized in multi-step syntheses involving coupling and deprotection strategies .

Properties

IUPAC Name |

7-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-7-3-2-4-8-5-6-9(11)10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDABBOLHZDHZOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CCC2=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of the Imine Intermediate :

The ketone reacts with ammonium acetate or ammonium hydroxide in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas under catalytic hydrogenation conditions. For example:Yields typically range from 50–65% under optimized conditions.

-

Hydrochloride Salt Formation :

The free amine is treated with hydrochloric acid (HCl) in a polar solvent like ethanol or diethyl ether to precipitate the hydrochloride salt.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Imine formation | NH4OAc, NaBH3CN, MeOH, 25°C, 12h | 60% | 90% |

| Salt formation | HCl (g), EtOH, 0°C, 1h | 95% | 99% |

Challenges and Optimization

-

Steric Hindrance : The methyl group at the 7-position can slow reaction kinetics, necessitating elevated temperatures (e.g., 40–50°C) or prolonged reaction times.

-

Catalyst Selection : Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) achieves comparable yields (55–60%) but requires specialized equipment.

Oxime Reduction Pathway

An alternative route involves the reduction of 7-methyl-1-indanone oxime, as detailed in the patent CN101062897A. This method is favored for its scalability and avoidance of gaseous hydrogen.

Synthetic Steps

-

Oxime Synthesis :

7-Methyl-1-indanone reacts with hydroxylamine hydrochloride (NH2OH·HCl) in a basic aqueous solution (e.g., NaOH/EtOH): -

Alumino-Nickel Reduction :

The oxime is reduced using alumino-nickel alloy in aqueous alkali (e.g., 10% NaOH) at reflux (80–100°C). This step avoids hazardous hydrogen gas: -

Salt Formation :

The amine is isolated as the hydrochloride salt via HCl treatment in ethanol.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Oxime synthesis | NH2OH·HCl, NaOH, EtOH, 70°C, 4h | 88% | 92% |

| Reduction | Al-Ni, 10% NaOH, H2O, 90°C, 6h | 73% | 94% |

Advantages Over Reductive Amination

-

Safety : Eliminates hydrogen gas use.

-

Cost-Efficiency : Alumino-nickel is cheaper than noble metal catalysts.

-

Scalability : Suitable for industrial production due to straightforward workup.

One-Pot Synthesis Strategies

The patent CN101062897A introduces a streamlined "one-pot" method that combines oxime synthesis and reduction without intermediate isolation, significantly enhancing efficiency.

Procedure Overview

-

Sequential Reactions :

-

7-Methyl-1-indanone, hydroxylamine hydrochloride, and sodium hydroxide are heated in ethanol to form the oxime.

-

Without isolating the oxime, alumino-nickel is added directly to the reaction mixture, and the solution is refluxed to reduce the oxime to the amine.

-

-

Hydrochloride Salt Precipitation :

The reaction mixture is acidified with HCl, yielding the hydrochloride salt directly.

| Parameter | Value |

|---|---|

| Total yield | 68–72% |

| Purity | 96% |

| Reaction time | 10–12h |

Key Considerations

-

pH Control : Maintaining alkaline conditions (pH 10–12) during reduction prevents side reactions.

-

Catalyst Activation : Pre-treatment of alumino-nickel with NaOH enhances catalytic activity.

Enantioselective Synthesis

For applications requiring chiral purity (e.g., pharmaceutical intermediates), resolution of racemic 7-methyl-2,3-dihydro-1H-inden-1-amine is critical.

Chiral Resolution Techniques

-

Diastereomeric Salt Formation :

The racemic amine is reacted with a chiral acid (e.g., L-tartaric acid) in ethanol. The diastereomeric salts are separated via fractional crystallization. -

Chiral Chromatography :

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IA) resolves enantiomers with >99% enantiomeric excess (ee).

| Method | Resolution Efficiency | Cost |

|---|---|---|

| Diastereomeric salts | 80–85% ee | Low |

| Chiral HPLC | >99% ee | High |

Industrial-Scale Purification

Final purification of 7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride employs crystallization or column chromatography.

Crystallization Protocols

Chromatographic Methods

-

Stationary Phase : Silica gel (200–300 mesh) with eluents like dichloromethane/methanol (9:1).

-

Throughput : Suitable for small batches (<1 kg) due to high solvent consumption.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Safety |

|---|---|---|---|---|

| Reductive amination | 60% | Moderate | Medium | Moderate (H2 risk) |

| Oxime reduction | 73% | Low | High | High |

| One-pot synthesis | 70% | Low | High | High |

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form more saturated amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C₁₀H₁₄ClN

- Molecular Weight: 173.66 g/mol

- Appearance: Crystalline solid, typically white to off-white in color.

The compound features a methyl group at the 7th position of the indane framework, which significantly influences its chemical reactivity and biological activity.

Chemistry

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride serves as an important intermediate in organic synthesis. Its applications include:

- Building Block for Complex Molecules: It is utilized in the synthesis of more intricate organic compounds, facilitating the development of new materials and pharmaceuticals.

- Chemical Reactions: The compound can undergo various reactions such as oxidation, reduction, and substitution. For example:

Biology

In biological research, this compound is significant for studying amine derivatives' effects on biological systems:

- Neuropharmacological Studies: It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further therapeutic exploration.

- Biologically Active Molecules: The compound is often employed in synthesizing biologically active molecules that interact with specific receptors or enzymes .

Medicine

The therapeutic potential of 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is being explored in various medical contexts:

- Drug Development: It is being studied for its role in developing drugs targeting specific neurological conditions. Its mechanism involves modulation of neurotransmitter receptors and inhibition of certain enzymes .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Neurodegenerative Disease Models:

Research indicates that derivatives of indane compounds exhibit protective effects against neuronal cell death. In vitro studies have shown that 7-Methyl derivatives can enhance neuronal survival under oxidative stress conditions. -

Synthesis of Therapeutic Agents:

A study demonstrated that using 7-Methyl as a precursor led to the successful synthesis of novel compounds with potential anti-Parkinsonian activity. These compounds were tested for their ability to modulate dopamine receptor activity . -

Enzyme Inhibition Studies:

Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes related to neurotransmitter metabolism, suggesting its utility in developing drugs aimed at enhancing neurotransmitter levels in clinical settings .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

- Halogenated derivatives (e.g., 5-chloro, 7-bromo) exhibit increased molecular weight and polarity, influencing binding affinities in receptor studies . Diethyl substituents at positions 5 and 6 (5,6-diethyl variant) significantly elevate molecular weight (~225 g/mol), contributing to steric effects critical for pharmaceutical activity in indacaterol .

- Synthetic Routes: 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is synthesized via HBTU coupling and Boc deprotection, emphasizing its role in peptide-like ligand development . The 5,6-diethyl variant employs Friedel-Crafts acylation and hydrogenation of N-protected-2-aminoindan, achieving high regioselectivity and scalability .

Applications :

Biological Activity

7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an indane derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃ClN

- Molecular Weight : 173.66 g/mol

This structure features a methyl group at the 7th position of the indane framework, which can influence its chemical reactivity and biological activity.

Target Interactions : Indane derivatives, including 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, interact with various biological targets. These interactions can lead to a range of pharmacological effects, including:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : It can inhibit specific enzymes, contributing to its potential therapeutic effects.

Biochemical Pathways : The compound is known to affect several biochemical pathways, which may include:

- Neurotransmitter release and uptake

- Signal transduction pathways related to cell growth and apoptosis

Neuropharmacological Effects

Research indicates that 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibits neuropharmacological properties. It has been studied for its potential in treating neurodegenerative diseases due to its ability to influence neuronal health and function.

Antidepressant Activity

Studies have shown that compounds related to this indane derivative may possess antidepressant-like effects in animal models. For example, a study demonstrated that administration of similar compounds led to increased serotonin levels in the brain, suggesting a mechanism akin to traditional antidepressants.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Neurotoxicity Assessment

In a study assessing the neurotoxic effects of related compounds, researchers administered various doses of 7-Methyl derivatives to mice. The results indicated no significant neurotoxic effects at low doses, suggesting a favorable safety profile for further development in neuropharmacology .

Case Study 2: Antitumor Activity

A recent investigation into the anticancer effects of indane derivatives found that 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis in human cancer cells through mitochondrial pathway activation .

Comparative Analysis

To better understand the unique biological activity of 7-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 2,3-Dihydro-1H-indene | Moderate neuroactivity | Exhibits some receptor modulation properties |

| 7-Methyl-1-indanamine | Antidepressant activity | Increased serotonin levels observed |

| 2,6-Dimethyl-2,3-dihydro-1H-indene | Anticancer properties | Induces apoptosis in cancer cell lines |

Q & A

Q. How does structural modification (e.g., fluorination) alter its pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.